molecular formula C5H4ClNO3S B159958 6-chloropyridine-2-sulfonic Acid CAS No. 133145-15-0

6-chloropyridine-2-sulfonic Acid

Cat. No. B159958
M. Wt: 193.61 g/mol
InChI Key: FVCRHRGJNJCJQS-UHFFFAOYSA-N
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Description

6-chloropyridine-2-sulfonic Acid is a chemical compound used for industrial and scientific research . It is also known by other names such as 2-chloro-6-pyridinesulfonic acid, 2-chloropyridine-6-sulfonic acid, and 2-Pyridinesulfonicacid,6-chloro .


Synthesis Analysis

The synthesis of 6-chloropyridine-2-sulfonic Acid involves a process where chlorine gas is passed into a mixture of a hydroxypyridine-sulphonic acid and phosphorus trichloride . The mixture is then heated to temperatures of about 100 to about 120° C . Any phosphorus oxychloride formed and any excess phosphorus trichloride are removed by distillation . The residue is taken up with an organic solvent and the liquid phase is distilled in a vacuum to obtain the chlorinated pyridine-sulphonic acid chloride .


Molecular Structure Analysis

The molecular formula of 6-chloropyridine-2-sulfonic Acid is C5H4ClNO3S . It has a molecular weight of 193.61 .


Chemical Reactions Analysis

The reaction mechanism of 6-chloropyridine-2-sulfonic Acid is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Physical And Chemical Properties Analysis

6-chloropyridine-2-sulfonic Acid is a solid powder . It should be stored at ambient temperature . It is recommended to avoid dust formation .

Scientific Research Applications

Chloropyridine

Chloropyridine is a chlorine derivative of pyridine and is used as an intermediate in many chemical reactions . The development of pharmaceuticals, agrochemicals, and metal complexes often involves chloropyridine .

Field

Pharmaceutical and agrochemical development .

Application

Chloropyridine is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Method of Application

Chloropyridine is typically used in chemical reactions as an intermediate. It can be produced by combining pyridine with chlorine .

Results

The use of chloropyridine in the synthesis of pharmaceuticals and agrochemicals has enabled the development of a wide variety of products .

Sulfonic Acid Derivatives

Sulfonic acid derivatives immobilized on inorganic supports are used in heterogeneous acid-catalyzed organic transformations .

Field

Catalysis and organic transformations .

Application

Sulfonic acid derivatives are used as catalysts in various organic transformations .

Method of Application

These derivatives are immobilized on inorganic supports such as silica, periodic mesoporous silica, magnetic nanoparticles, metal organic frameworks, etc .

Results

The use of these catalysts has enabled the acceleration of various organic transformations .

2-Chloropyridine

2-Chloropyridine is a halogenated derivative of pyridine .

Field

Agricultural and medicinal industries .

Application

In the agricultural business, it is mostly used to produce fungicides and insecticides. In addition, it is used to produce antihistamines and antiarrythmics for medicinal use .

Method of Application

2-Choropyridine is made by combining pyridine with chlorine in a single process. When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine. Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .

Results

The use of 2-chloropyridine in the synthesis of fungicides, insecticides, antihistamines, and antiarrythmics has enabled the development of a wide variety of products .

Polyelectrolytes with Sulfonic Acid Groups

Polyelectrolytes with sulfonic acids moiety are used in the synthesis of gold and silver ions .

Field

Chemical synthesis .

Application

Polyelectrolytes are able to reduce gold and silver ions in aqueous solutions at room temperature .

Method of Application

The degree of chemical modification could be controlled with the initial concentration of the amino-sulfonic acid .

Results

The use of these polymers has shown the ability to protect the Au and Ag .

Phosphonium Salt Installation

Phosphonium salt installation is a process used in the development of pharmaceuticals, agrochemicals, and metal complexes .

Field

Pharmaceutical, agrochemical, and metal complex development .

Application

This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .

Method of Application

In order to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles, a process known as “phosphonium salt installation” has been introduced .

Results

The removal of phosphine has been proven to be the stage in the creation of C–halogen bonds that determines the rate at which the bonds are formed through computer research .

Heterogeneous Acid-Catalyzed Organic Transformations

Heterogeneous acid-catalyzed organic transformations can be classified as one of the most important aspects of catalysis mostly due to its ability in recycling .

Field

Catalysis .

Application

This review deals with general discussion on the preparation of sulfonic acid derivatives immobilized on inorganic supports such as silica, periodic mesoporous silica, magnetic nanoparticles, metal organic frameworks, KIT-6 .

Method of Application

In addition, application of these inorganic supports in the acceleration of organic transformation is discussed one by one .

Results

This review aims to provide an overview of the recent developments in the field of heterogenizing homogeneous catalysts with a particular emphasis on the reaction scope and advantages of heterogeneous solid acid catalysts .

Safety And Hazards

In case of inhalation, move the victim into fresh air . If breathing is difficult, give oxygen . If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately . Wash off with soap and plenty of water . Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes . Consult a doctor . If ingested, rinse mouth with water . Do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .

Relevant Papers The relevant papers analyzed include "Nitropyridines: Synthesis and reactions" and "Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation" . These papers provide valuable insights into the synthesis, reactions, and potential applications of 6-chloropyridine-2-sulfonic Acid.

properties

IUPAC Name

6-chloropyridine-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3S/c6-4-2-1-3-5(7-4)11(8,9)10/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCRHRGJNJCJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376545
Record name 6-chloropyridine-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloropyridine-2-sulfonic Acid

CAS RN

133145-15-0
Record name 6-chloropyridine-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 25 ml egg-plant type flask was flushed with argon, and 83.0 mg (0.5 mmol) of methyl 4-hydroxyphenylacetate, 2 ml of dry 1,2-dichloroethane and 105.7 mg (0.5 mmol) of N-fluoro-2-chloropyridinium-6-sulfonate were charged. The flask was immersed in an oil bath of 80° C. and heated for 22 hours. After completion of the reaction, 20 ml of water was added thereto, and the mixture was extracted three times with 20 ml of methylene chloride. 2-Chloropyridine-6-sulfonic acid formed after the reaction was all transferred to the aqueous layer. The organic layer was washed with water and dried over anhydrous magnesium sulfate. Then, the solvent was distilled off under reduced pressure. The residue was purified by thin layer chromatography (eluent: hexane/diethyl ether=2/1) to obtain 49.4 mg (conversion yield: 63%) of methyl 3-fluoro-4-hydroxyphenylacetate, and 11.2 mg of methyl 4-hydroxyphenylacetate was recovered (recovery rate: 14%).
Quantity
83 mg
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reactant
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2 mL
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105.7 mg
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20 mL
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Synthesis routes and methods III

Procedure details

Into 0.82 g (3.8 mmol) of sodium 2-chloropyridine-6-sulfonate prepared in accordance with Example 1, 10 ml of concentrated hydrochloric acid was added, and the mixture was stirred at room temperature overnight. Then, the solvent was distilled off, and after an addition of 200 ml of 2-propanol, the residue was heated. Insoluble matters were removed by filtration, and the filtrate was distilled under reduced pressure to obtain 710 mg (96.6%) of 2-chloropyridine-6-sulfonic acid as crystalline solid. Purification was conducted by recrystallization from 2-propanol.
Name
sodium 2-chloropyridine-6-sulfonate
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0.82 g
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10 mL
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Synthesis routes and methods IV

Procedure details

A 25 ml egg-plant type flask was flushed with argon, and 85.9 mg (0.52 mmol) of phenylurethane, 2 ml of dry 1,2-dichloroethane and 110.2 mg (0.52 mmol) of N-fluoro-2-chloropyridinium-6-sulfonate were charged. The flask was immersed in an oil bath of 80° C. and heated for 72 hours. Then, 20 ml of water was added thereto, and the mixture was extracted with methylene chloride (20 ml×3 times). 2-Chloropyridine-6-sulfonic acid formed after the reaction was all transferred to the aqueous layer. The organic layer was washed with water and dried over anhydrous magnesium sulfate. Then, the solvent was removed under reduced pressure. The residue was purified by thin layer chromatography (eluent: hexane/ethyl acetate=9/1) to obtain 58.6 mg (conversion yield: 73%) of 2-fluorophenylurethane, 4.9 mg (conversion yield: 6%) of 4-fluorophenylurethane and 2.8 mg (conversion yield: 3%) of 2,4-difluorophenyl-urethane. 14.1 mg of phenylurethane was recovered (recovery rate: 16%).
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85.9 mg
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2 mL
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110.2 mg
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloropyridine-2-sulfonic Acid
Reactant of Route 2
6-chloropyridine-2-sulfonic Acid
Reactant of Route 3
6-chloropyridine-2-sulfonic Acid
Reactant of Route 4
6-chloropyridine-2-sulfonic Acid
Reactant of Route 5
6-chloropyridine-2-sulfonic Acid
Reactant of Route 6
6-chloropyridine-2-sulfonic Acid

Citations

For This Compound
2
Citations
T Umemoto, K Harasawa, G Tomizawa… - Bulletin of the …, 1991 - journal.csj.jp
… 6-Chloropyridine-2-sulfonic acid was prepared by treatment of 2,6-dichloropyridine with sodium sulfite. Dry CH3CN was made by distillation over CaH2 and used immediately. Other …
Number of citations: 92 www.journal.csj.jp
T UMEMOTO, K HARASAWA… - Bulletin of the …, 1991 - Chemical Society of Japan.
Number of citations: 0

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